N-(2-cyanophenyl)-5-nitrofuran-2-carboxamide

CAS No.: 461420-55-3

Cat. No.: VC6066497

Molecular Formula: C12H7N3O4

Molecular Weight: 257.205

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 461420-55-3 |

|---|---|

| Molecular Formula | C12H7N3O4 |

| Molecular Weight | 257.205 |

| IUPAC Name | N-(2-cyanophenyl)-5-nitrofuran-2-carboxamide |

| Standard InChI | InChI=1S/C12H7N3O4/c13-7-8-3-1-2-4-9(8)14-12(16)10-5-6-11(19-10)15(17)18/h1-6H,(H,14,16) |

| Standard InChI Key | VKAQQKVHMLUTEU-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C(=C1)C#N)NC(=O)C2=CC=C(O2)[N+](=O)[O-] |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

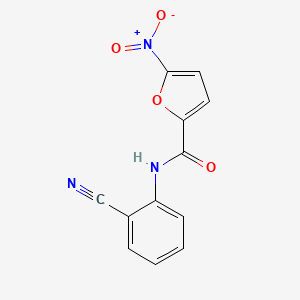

The compound’s structure features three key components (Figure 1):

-

Furan core: A five-membered aromatic oxygen heterocycle.

-

Nitro group: Positioned at the 5-position of the furan ring, contributing to electron-withdrawing effects and redox activity.

-

Carboxamide-linked 2-cyanophenyl group: The amide bond connects the furan to a benzene ring substituted with a cyano (-CN) group at the ortho position.

The cyano group’s electron-withdrawing nature enhances the compound’s polarity and may influence its binding affinity to biological targets. Comparative studies with analogs like N-(4-cyanophenyl)-5-nitrofuran-2-carboxamide reveal that substituent position significantly alters electronic properties and reactivity.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| CAS No. | 461420-55-3 |

| Molecular Formula | C₁₂H₇N₃O₄ |

| Molecular Weight | 257.205 g/mol |

| IUPAC Name | N-(2-cyanophenyl)-5-nitrofuran-2-carboxamide |

| Key Functional Groups | Nitro, carboxamide, cyano |

Synthesis and Optimization

Primary Synthetic Route

The synthesis typically involves coupling 2-cyanophenylamine with 5-nitrofuran-2-carboxylic acid under conditions optimized for amide bond formation. Common coupling agents include:

-

Carbodiimides (e.g., EDC, DCC): Facilitate activation of the carboxylic acid.

-

HOBt/DMAP: Suppress racemization and improve yields.

Reaction conditions (solvent, temperature, stoichiometry) critically influence purity and yield. For instance, dichloromethane (DCM) at 0–25°C over 12–24 hours typically yields 60–75% product.

Table 2: Representative Synthesis Conditions

| Component | Quantity/Condition |

|---|---|

| 2-Cyanophenylamine | 1.2 equiv |

| 5-Nitrofuran-2-carboxylic acid | 1.0 equiv |

| Coupling Agent | EDC (1.5 equiv) + HOBt (1.5 equiv) |

| Solvent | DCM |

| Temperature | 0–25°C |

| Reaction Time | 12–24 hours |

Challenges in Purification

The nitro and cyano groups contribute to the compound’s moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but poor solubility in water. Chromatographic purification on silica gel with ethyl acetate/hexane gradients (30–50%) is standard. Recrystallization from ethanol/water mixtures may further enhance purity.

Comparative Analysis with Structural Analogs

Substituent Effects on Bioactivity

Modifications to the phenyl ring’s substituents profoundly impact biological activity:

-

N-(4-Cyanophenyl)-5-nitrofuran-2-carboxamide: The para-cyano analog shows reduced antimicrobial activity compared to the ortho-cyano derivative, likely due to steric and electronic differences.

-

N-(2-Nitrophenyl)-5-nitrofuran-2-carboxamide: Replacement of -CN with -NO₂ (as in PubChem CID 3089475 ) decreases polarity but increases molecular weight (277.19 g/mol), potentially altering membrane permeability.

Table 3: Analog Comparison

| Compound | Substituent Position | Molecular Weight (g/mol) | Notable Properties |

|---|---|---|---|

| N-(2-Cyanophenyl)-5-nitrofuran-2-carboxamide | Ortho-CN | 257.205 | High polarity, moderate solubility |

| N-(4-Cyanophenyl)-5-nitrofuran-2-carboxamide | Para-CN | 257.205 | Lower antimicrobial activity |

| N-(2-Nitrophenyl)-5-nitrofuran-2-carboxamide | Ortho-NO₂ | 277.19 | Enhanced lipophilicity |

Hypothesized Biological Activities and Mechanisms

Enzyme Inhibition

Future Research Directions

Biological Screening

Priority studies should include:

-

In vitro antimicrobial assays: Against Gram-negative/positive pathogens, with minimum inhibitory concentration (MIC) determinations.

-

Enzyme inhibition assays: Targeting urease, nitroreductases, or inflammatory mediators.

-

Cytotoxicity profiling: Using mammalian cell lines (e.g., HEK-293, HepG2) to establish therapeutic indices.

Synthetic Chemistry Priorities

-

Solubility enhancement: Introducing hydrophilic groups (e.g., -OH, -NH₂) at the phenyl ring’s para position.

-

Prodrug strategies: Masking the nitro group as a less toxic moiety (e.g., amine) for targeted activation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume